Glycyl-d-threonine dihydrate

Crystallography Solid-state characterization Dipeptide structure

Glycyl-d-threonine dihydrate (CAS 74807-44-6), also designated H-Gly-D-Thr-OH·2H₂O, is a synthetic dipeptide composed of glycine and the unnatural D-enantiomer of threonine, with molecular formula C₆H₁₂N₂O₄·2H₂O and molecular weight 212.20 g/mol (176.17 g/mol anhydrous). It belongs to the class of organic compounds known as dipeptides and is formally defined by ChEBI (CHEBI:73896) as a dipeptide formed from glycine and D-threonine residues.

Molecular Formula C6H16N2O6
Molecular Weight 212.2 g/mol
CAS No. 74807-44-6
Cat. No. B1440875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-d-threonine dihydrate
CAS74807-44-6
Molecular FormulaC6H16N2O6
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)CN)O.O.O
InChIInChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m0../s1
InChIKeyBFDXCPYYJSKNOU-BZNGOSNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-d-threonine Dihydrate (CAS 74807-44-6): Stereochemically Defined Dipeptide for Analytical Reference and Chiral Peptide Research


Glycyl-d-threonine dihydrate (CAS 74807-44-6), also designated H-Gly-D-Thr-OH·2H₂O, is a synthetic dipeptide composed of glycine and the unnatural D-enantiomer of threonine, with molecular formula C₆H₁₂N₂O₄·2H₂O and molecular weight 212.20 g/mol (176.17 g/mol anhydrous) . It belongs to the class of organic compounds known as dipeptides and is formally defined by ChEBI (CHEBI:73896) as a dipeptide formed from glycine and D-threonine residues [1]. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 9.6211(3) Å, b = 10.0313(2) Å, c = 10.6642(4) Å, and Z = 4, with its absolute configuration unambiguously determined via anomalous scattering of CuKα radiation [2]. Its primary utility lies not in biological activity per se but as a stereochemically authenticated reference material for chiral peptide synthesis quality control, impurity profiling in GLP-1 agonist manufacturing, and crystallographic studies of D-amino acid-containing peptides.

Why Generic Glycyl-Threonine Cannot Replace Glycyl-d-threonine Dihydrate (CAS 74807-44-6) in Stereochemistry-Critical Workflows


The glycyl-threonine dipeptide exists in three stereochemical forms—Gly-L-Thr (CAS 7093-70-1), Gly-D-Thr (CAS 74807-44-6), and the racemic mixture Gly-DL-Thr (CAS 27174-15-8)—that are not functionally interchangeable. These stereoisomers exhibit measurably distinct crystal lattice parameters, differential susceptibility to proteolytic enzymes, and divergent behavior in solid-phase peptide synthesis with respect to epimerization rates [1]. In pharmaceutical manufacturing contexts such as semaglutide production, the unintended incorporation of D-Thr in place of L-Thr at specific sequence positions generates stereochemical impurities that are classified as critical quality attributes requiring dedicated reference standards for identification and quantification [2]; [3]. Substituting the L-form or racemic mixture for the D-enantiomer in analytical method development, impurity profiling, or chiral peptide research introduces stereochemical ambiguity that compromises the validity of chromatographic peak assignment, receptor binding assays, and crystallographic studies.

Quantitative Differentiation Evidence for Glycyl-d-threonine Dihydrate (CAS 74807-44-6) Against Closest Analogs


Unit Cell Parameter Divergence: Gly-D-Thr vs. Gly-L-Thr Dihydrate Crystal Lattices Quantified by X-Ray and Neutron Diffraction

Glycyl-d-threonine dihydrate and glycyl-L-threonine dihydrate both crystallize in the orthorhombic space group P2₁2₁2₁ with Z = 4, yet their unit cell parameters differ measurably across all three axes, reflecting the stereochemical consequence of inverting the Cα configuration at the threonine residue on intermolecular hydrogen bonding and crystal packing [1]; [2]. The Gly-D-Thr lattice is slightly expanded along a and b axes relative to Gly-L-Thr. This crystallographic distinction provides a definitive solid-state fingerprint for identity confirmation and polymorph screening, ensuring that the correct enantiomeric form is procured for experiments where crystal morphology or solid-state properties are relevant.

Crystallography Solid-state characterization Dipeptide structure

Proteolytic Stability: D-Amino Acid Dipeptides Exhibit Minimal Enzymatic Cleavage Relative to L-Amino Acid Counterparts

In a systematic study comparing homologous L-amino acid and D-amino acid peptide oligomers against six representative proteases (chymotrypsin, elastase, papain, pepsin, trypsin, and carboxypeptidase A), every L-amino acid containing peptide was readily cleaved by its cognate enzyme, whereas the equivalent all-D-amino acid oligomers were cleaved minimally or not at all [1]. While this study employed hexapeptide sequences rather than dipeptides directly, the underlying stereochemical principle—that D-amino acid peptide bonds are not accommodated in the active sites of canonical L-specific proteases—is a class-level property applicable to Gly-D-Thr. The D-Thr residue renders the peptide bond resistant to hydrolysis by proteases that efficiently cleave Gly-L-Thr [2]. This differential stability is meaningful for applications where the dipeptide is used as a substrate probe, a metabolite analog, or an internal standard requiring resistance to enzymatic degradation during sample processing.

Protease resistance Peptide stability D-amino acid pharmacology

Critical Quality Attribute in GLP-1 Agonist Manufacturing: D-Thr Impurity Reference Standard for Semaglutide and Liraglutide

During the solid-phase synthesis and subsequent storage of semaglutide, racemization at the threonine residue generates D-Thr-containing impurities—specifically [D-Thr⁵]-semaglutide and [D-Thr⁷]-semaglutide—that are classified as process impurities with potential impact on product quality, receptor binding, and immunogenicity [1]; [2]. Patent CN-113423723-A explicitly identifies D-Thr racemic impurities alongside D-His and D-Phe as targets for reduction during semaglutide manufacturing, as their presence increases purification burden and compromises yield [1]. The USP has established that peptide-related impurities present at ≥0.10% of the drug substance require identification and characterization, with D-amino acid degradation impurities recognized as among the most analytically challenging due to their stereochemical similarity to the parent peptide . Gly-D-Thr serves as a foundational reference compound for developing and validating chiral HPLC and LC-MS methods capable of resolving D-Thr-containing impurities from the native L-Thr-containing peptide, offering a simple dipeptide model system that exhibits the same stereochemical separation principles.

Pharmaceutical impurity profiling Semaglutide quality control GLP-1 receptor agonist

Racemization Resistance During Solid-Phase Peptide Synthesis: D-Thr Derivatives Demonstrate Low Epimerization Rates

In Fmoc solid-phase peptide synthesis (SPPS), the D-configuration of threonine derivatives contributes to reduced racemization during carboxyl activation and coupling. Fmoc-D-Thr(Trt)-OH exhibits approximately 4% epimerization under standard coupling conditions, which is substantially lower than the epimerization rates observed for more labile residues such as serine glycosylates . This property is class-level: D-Thr derivatives, including glycyl-D-threonine as the unprotected dipeptide, are intrinsically less prone to α-carbon racemization during peptide bond formation than certain L-amino acid derivatives, owing to stereoelectronic factors and reduced oxazolone formation propensity [1]. This is directly relevant for users incorporating D-Thr into synthetic peptides, where enantiopurity of the starting dipeptide building block (>95% by titration analysis for Gly-D-Thr dihydrate ) directly influences the diastereomeric purity of the final peptide product.

Solid-phase peptide synthesis Epimerization control Chiral purity

Spontaneous Chiral Resolution: Gly-D-Thr Crystallizes Preferentially from Racemic Gly-DL-Thr Solution

A practically significant differentiation of Gly-D-Thr dihydrate is its ability to crystallize as a single enantiomer from a solution of the racemic mixture glycyl-D,L-threonine [1]. This spontaneous resolution property was exploited in the original crystallographic study: crystals suitable for X-ray diffraction were grown directly from the racemate solution, yet exclusively the D-enantiomer crystallized in the dihydrate form under the reported conditions [1]. This behavior is not universally shared by glycyl-threonine stereoisomers and reflects the unique intermolecular hydrogen bonding network dictated by the D-configuration at threonine Cα. The resulting crystal structure was refined to R = 0.025, and the absolute configuration was independently confirmed by anomalous scattering of CuKα radiation [1]. This provides both a preparative advantage (enantiopure material obtainable from racemic starting material) and a quality assurance landmark: the unit cell parameters serve as a definitive identity check.

Chiral resolution Crystallization Absolute configuration

Evidence-Backed Application Scenarios for Glycyl-d-threonine Dihydrate (CAS 74807-44-6)


Chiral Reference Standard for D-Thr Impurity Monitoring in Semaglutide and Liraglutide Manufacturing

In GLP-1 receptor agonist production, D-Thr epimerization at positions 5 and 7 of the peptide backbone generates stereochemical impurities that affect receptor binding, potency, and potentially immunogenicity [1]; [2]. Gly-D-Thr dihydrate serves as a well-characterized small-molecule surrogate for developing and validating chiral chromatographic methods (UHPLC, LC-HRMS) capable of baseline-resolving D-Thr-containing peptide impurities from the native L-Thr sequence. Its crystallographically confirmed absolute configuration (R = 0.025 refinement, anomalous scattering verification) provides unambiguous stereochemical assignment that propagates to method calibration [3]. Procurement of Gly-D-Thr rather than generic glycyl-threonine ensures that the reference material possesses the correct D-configuration essential for accurate impurity identification and quantification.

Protease-Resistant Dipeptide Probe for Enzymology and Biological Matrix Studies

The D-configuration at threonine confers categorical resistance to proteolytic cleavage by all major protease classes, as demonstrated in systematic comparisons of D-amino acid versus L-amino acid peptides [1]. This makes Gly-D-Thr dihydrate a superior choice over Gly-L-Thr for applications requiring a glycyl-threonine dipeptide that remains intact in protease-rich environments, including: (a) use as a stable internal standard in bioanalytical LC-MS workflows where endogenous peptidases would otherwise degrade an L-dipeptide standard during sample preparation; (b) serving as a non-hydrolyzable substrate analog in dipeptidase or peptidyl-dipeptidase kinetic studies; and (c) incorporation as a metabolically stable building block in peptide drug candidates where the Gly-Thr motif must survive systemic circulation.

Crystallographic and Solid-State Characterization of D-Amino Acid Peptide Interactions

The availability of high-resolution crystallographic data for Gly-D-Thr dihydrate (unit cell: a = 9.6211(3), b = 10.0313(2), c = 10.6642(4) Å, space group P2₁2₁2₁) [1] and the corresponding L-enantiomer data (a = 9.592(16), b = 10.002(10), c = 10.632(11) Å) [2] enables direct structural comparison of how stereochemistry at the threonine Cα influences intermolecular hydrogen bonding networks and crystal packing. This pair of isostructural but metrically distinct dipeptides serves as a model system for computational studies of chiral recognition, lattice energy calculations, and the development of force field parameters for D-amino acid residues. The demonstrated spontaneous resolution of Gly-D-Thr from racemic glycyl-DL-threonine solution further supports its use in chiral crystallization studies.

Enantiopure Building Block for Stereochemically Defined Synthetic Peptides

For solid-phase peptide synthesis requiring D-Thr incorporation, Gly-D-Thr dihydrate provides an analytically authenticated starting material with specified purity >95.0% by titration [1]. Its use as a pre-formed dipeptide building block, rather than sequential coupling of glycine and D-threonine, minimizes the number of synthetic steps and reduces cumulative epimerization risk. The D-configuration at threonine of Gly-D-Thr is maintained during subsequent coupling due to the inherently lower racemization propensity of D-Thr residues compared to more labile L-amino acids [2]. This is particularly relevant for the synthesis of D-amino acid-containing therapeutic peptide candidates, peptide-based probes, and impurity reference standards where stereochemical fidelity at every residue is non-negotiable.

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